Product packaging for Ethyl 6-chloro-4-methylnicotinate(Cat. No.:CAS No. 57591-95-4)

Ethyl 6-chloro-4-methylnicotinate

Cat. No.: B3145511
CAS No.: 57591-95-4
M. Wt: 199.63 g/mol
InChI Key: LDGZDIKIHNPBKO-UHFFFAOYSA-N
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Description

Overview of Nicotinate (B505614) Esters as Versatile Chemical Scaffolds

Nicotinate esters, derived from nicotinic acid (3-pyridinecarboxylic acid), represent a prominent class of compounds utilized as versatile building blocks in organic synthesis. ijsrst.com The ester functional group not only modifies the polarity and lipophilicity of the parent acid but also serves as a handle for further chemical transformations. For instance, methyl nicotinate is synthesized through the acid-catalyzed esterification of nicotinic acid with methanol (B129727) and is recognized for its use as a vasodilator. ijsrst.comgoogle.com The esterification process itself is a reversible reaction where the continuous removal of water is necessary to drive the reaction toward completion and achieve high yields. google.com

The structural diversity of nicotinate esters is achieved by varying the alcohol component, leading to a wide range of applications. Menthyl nicotinate, the ester of nicotinic acid and menthol, is used in cosmetic formulations, where its lipophilic nature allows for absorption and slow enzymatic hydrolysis to release the active components. chemsrc.com The primary role of these esters in research and development is often as intermediates. They can be readily converted into other functional groups or used in coupling reactions to construct more complex molecules, such as Niacinamide. google.com Their stability and reactivity make them reliable scaffolds for building diverse chemical libraries.

Significance of Halogenated Pyridine (B92270) Derivatives in Modern Synthesis

The introduction of halogen atoms onto the pyridine ring is a critical strategy in modern chemical synthesis, particularly in the field of medicinal chemistry. Halopyridines are considered key building blocks for the synthesis of a vast array of pharmaceuticals and agrochemicals. environmentclearance.nic.inbldpharm.com The carbon-halogen bond is a versatile functional group that serves as a platform for numerous transformations, including cross-coupling reactions (like Suzuki-Miyaura coupling), nucleophilic aromatic substitution, and metallation. bldpharm.combldpharm.com This reactivity allows for the precise and controlled introduction of new substituents and the construction of complex molecular frameworks.

Halogen atoms also play a direct role in modulating the biological activity of a molecule. They can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The formation of halogen bonds—a non-covalent interaction between a halogen atom and a Lewis base—is now recognized as a significant factor in the stability of ligand-target complexes. environmentclearance.nic.in However, the synthesis of specific isomers of halogenated pyridines can be challenging. The electron-deficient nature of the pyridine ring makes it less reactive toward typical electrophilic aromatic substitution reactions, often requiring harsh conditions or specialized methods to achieve selective halogenation. environmentclearance.nic.inbldpharm.com Consequently, the development of novel and efficient strategies for the regioselective halogenation of pyridines remains an active area of research. bldpharm.com

Specific Research Focus on Ethyl 6-chloro-4-methylnicotinate

Within the broader class of halogenated pyridine derivatives, this compound has been identified as a specialized building block for organic synthesis. Its structure combines the features of a nicotinate ester with a strategically placed chloro and methyl group, offering multiple points for chemical modification.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is typically found in chemical supplier catalogs, indicating its role as a commercially available reagent for research and development. bldpharm.com

PropertyValue
CAS Number 57591-95-4
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol
IUPAC Name Ethyl 6-chloro-4-methylpyridine-3-carboxylate
Physical Form Solid
Storage Inert atmosphere, Room Temperature

This table is populated with data from available search results. bldpharm.com

Synthetic Routes and Research Applications

While specific, in-depth research articles focusing solely on this compound are not prevalent, its primary application lies in its use as an intermediate for creating more complex molecules. The synthesis of this compound would likely follow established methods for nicotinic acid esterification. A plausible route involves the esterification of 6-chloro-4-methylnicotinic acid with ethanol (B145695) in the presence of an acid catalyst or a coupling agent. chemsrc.com Alternatively, multistep syntheses starting from simpler pyridine precursors can be envisioned, involving chlorination and subsequent functional group manipulations. For example, the synthesis of the related methyl 4-chloro-6-methylnicotinate involves reacting 4-hydroxy-6-methylnicotinic acid with a chlorinating agent like phosphorus oxychloride, followed by esterification with methanol. ijsrst.com

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines or alkoxides. The ester group can be hydrolyzed back to the carboxylic acid or converted into an amide. The pyridine nitrogen itself can be involved in reactions, and the methyl group can potentially undergo oxidation or condensation reactions under specific conditions. This array of potential transformations makes this compound a valuable tool for synthetic chemists aiming to construct novel compounds with potential applications in pharmaceuticals and materials science. chemicalbook.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B3145511 Ethyl 6-chloro-4-methylnicotinate CAS No. 57591-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-11-8(10)4-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGZDIKIHNPBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193280
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57591-95-4
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57591-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 6-chloro-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 6 Chloro 4 Methylnicotinate and Analogues

Classical and Contemporary Approaches to Substituted Nicotinates

The synthesis of substituted nicotinates, esters of nicotinic acid (pyridine-3-carboxylic acid), has long been a focal point in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. acs.org Classical approaches often relied on the functionalization of pre-existing pyridine (B92270) rings. For instance, the oxidation of the methyl group of 3-picoline is a fundamental route to nicotinic acid, which can then be esterified. chimia.ch

Contemporary methods have introduced more sophisticated strategies, including cross-coupling reactions and cascade reactions, to build the substituted pyridine ring with high degrees of control and efficiency. organic-chemistry.org For example, multicomponent reactions (MCRs) that bring together several starting materials in a single step to form complex pyridine structures have gained prominence. acs.org These modern approaches offer advantages in terms of atom economy and step efficiency over more linear, classical syntheses.

Targeted Synthesis of the 6-Chloro-4-methylnicotinate Framework

The specific architecture of ethyl 6-chloro-4-methylnicotinate requires a targeted approach that precisely installs the chloro, methyl, and ethyl ester groups onto the pyridine scaffold. This involves a combination of strategic functionalization, substitution reactions, and esterification processes.

Strategic Functionalization of Pyridine Rings

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but electrophilic substitution is generally difficult. gcwgandhinagar.com The nitrogen atom withdraws electron density, particularly from the C2, C4, and C6 positions, making them targets for nucleophiles. matanginicollege.ac.in Strategic functionalization often begins with a precursor that already contains some of the desired substituents or functional groups that can be readily converted.

The functionalization of pyridines can be achieved through various means, including:

Direct C-H Functionalization: Modern methods allow for the direct attachment of alkyl groups to the pyridine ring, for instance, using mechanochemically activated magnesium(0) for C-4 alkylation. organic-chemistry.org

Oxidation to Pyridine N-oxides: Converting the pyridine to its N-oxide activates the ring, particularly at the C4 position, for electrophilic attack (like nitration) and facilitates subsequent reactions. gcwgandhinagar.commatanginicollege.ac.in

Use of Pyridinium Salts: Pyridines can be converted into heterocyclic phosphonium (B103445) salts, which act as handles for subsequent bond-forming reactions at the 4-position. thieme-connect.de

A common precursor for related structures is ethyl 4,6-dichloronicotinate, which allows for selective substitution at the 4- and 6-positions. chemsrc.com

Nucleophilic Substitution Reactions in Pyridine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry. Leaving groups, such as halogens, at the 2- and 4-positions are readily displaced by nucleophiles through an addition-elimination mechanism. quimicaorganica.org This reactivity is fundamental to building the target structure from a di-halogenated precursor.

For instance, the synthesis of the analogue ethyl 6-chloro-4-(methylamino)nicotinate is achieved by reacting ethyl 4,6-dichloronicotinate with methylamine. The more reactive chlorine at the 4-position is displaced by the methylamino group. A similar principle applies to the synthesis of related alkoxy derivatives, where a chloro group is displaced by an alkoxide. For example, methyl 2-methoxy-4-methyl nicotinate (B505614) can be prepared from a 2-chloro-4-methyl nicotinate ester by reaction with sodium methoxide. google.com

PrecursorReagentProductReaction ConditionsYield
Ethyl 4,6-dichloronicotinateMethylamine hydrochloride, DiisopropylethylamineEthyl 6-chloro-4-(methylamino)nicotinate70°C, overnightNot specified
Methyl 2-chloro-4-methyl nicotinateSodium methylate in methanol (B129727)Methyl 2-methoxy-4-methyl nicotinate≤40°C addition, then 45-50°C for 4h92%
Ethyl 2-chloro-4-methyl nicotinateSodium methylate in methanolMethyl 2-methoxy-4-methyl nicotinate50°C, 1h63%

Esterification and Transesterification Procedures

The final step in many syntheses of nicotinate esters is the formation of the ester group itself. This can be accomplished through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification: This classical method involves reacting the carboxylic acid (e.g., 6-chloronicotinic acid) with an alcohol (e.g., ethanol) in the presence of an acid catalyst or a coupling agent. A documented synthesis of ethyl 6-chloronicotinate uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between 6-chloronicotinic acid and ethanol (B145695). prepchem.com

Transesterification: This process involves converting one ester into another by reaction with an alcohol, often in the presence of an acid or base catalyst. googleapis.com It is particularly useful when the starting material is an easily accessible ester, like methyl nicotinate. The reaction is an equilibrium process, and strategies such as using a large excess of the desired alcohol or removing the leaving alcohol are employed to drive the reaction to completion. For example, menthyl nicotinate can be synthesized from methyl nicotinate and menthol. orgsyn.org

MethodStarting MaterialReagentsProductKey Conditions
Direct Esterification6-Chloronicotinic acidEthanol, Dicyclohexylcarbodiimide (DCC), Dimethylaminopyridine (DMAP)Ethyl 6-chloronicotinateReflux in methylene (B1212753) chloride for 2h
TransesterificationMethyl nicotinate(-)-Menthol, n-Butyllithium(-)-Menthyl nicotinatePre-reaction with n-BuLi, then addition of methyl ester in THF
Direct EsterificationNicotinic acidAbsolute ethanol, HND230 solid acid catalyst, TolueneEthyl nicotinate55°C for 4h, then reflux with water removal

Development of Green Chemistry Approaches in Nicotinate Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of nicotinates and their derivatives. chimia.ch Key areas of development include the use of safer solvents, renewable starting materials, and more efficient, reusable catalysts.

One notable advancement is the use of enzymes as catalysts. For example, the lipase (B570770) Novozym® 435 has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. rsc.orgnih.gov This biocatalytic approach, especially when implemented in continuous-flow microreactors, offers significantly shorter reaction times and higher yields compared to traditional batch processes. nih.gov Another green approach involves the direct air oxidation of picoline to produce niacin using water as a solvent, which represents a significant improvement over classical methods that use toxic oxidizing agents like potassium dichromate. chimia.ch The use of solid acid catalysts in esterification reactions also contributes to greener processes by replacing corrosive liquid acids like sulfuric acid and allowing for easier catalyst recovery and reuse. google.compatsnap.com

Catalytic Methods in the Formation of Pyridine Carboxylate Derivatives

Catalysis is integral to the efficient synthesis of pyridine carboxylate derivatives. Various catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to facilitate the construction and functionalization of the pyridine ring. researchgate.net

Metal-Based Catalysts: Transition metals like palladium, copper, and nickel are widely used in cross-coupling reactions (e.g., Suzuki, Negishi) to form C-C bonds, enabling the introduction of substituents onto the pyridine ring. organic-chemistry.org Copper(I) has been shown to facilitate Suzuki couplings of challenging 2-heterocyclic boronates. organic-chemistry.org

Acid/Base Catalysis: Both acid and base catalysts are fundamental in many synthetic steps. As mentioned, they are crucial for esterification and transesterification reactions. googleapis.com

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate reactions. For instance, photoredox organocatalysis has been developed for the functionalization of pyridines. acs.org

Nanocatalysts: An emerging area involves the use of magnetic nanoparticles as catalyst supports. These materials offer high surface area and can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling. nih.gov Various functionalized magnetic nanocatalysts have been employed in multicomponent reactions to synthesize a diverse range of pyridine derivatives. nih.gov

The choice of catalyst is often dictated by the specific transformation required, with ongoing research focused on developing more active, selective, and sustainable catalytic systems for pyridine synthesis. researchgate.net

Process Optimization and Scalability Studies for Laboratory and Industrial Applications

The transition of a synthetic route from a laboratory setting to an industrial scale for a compound such as this compound necessitates rigorous process optimization. These studies are crucial for ensuring economic viability, safety, and consistent product quality. Optimization efforts typically focus on improving reaction yields, minimizing reaction times, reducing waste, and selecting cost-effective and readily available starting materials and reagents.

For laboratory synthesis, optimization often involves exploring various reaction conditions to achieve the highest possible yield and purity on a small scale. Key parameters that are systematically varied and studied include temperature, reaction time, choice of solvent, and the type of catalyst. For instance, in the synthesis of related heterocyclic compounds, optimizations have included substituting conventional heating with methods that provide more uniform heat distribution, such as an oil bath over a sand bath, which can lead to significant increases in product yield. unh.edu Another technique explored for process efficiency is the use of microwave irradiation to potentially shorten reaction times and simplify work-up procedures. unh.edu

When scaling up for industrial applications, the challenges shift from solely yield optimization to include factors like heat and mass transfer, process safety, and automation. The synthesis of nicotinate analogues on an industrial scale often employs robust and cost-effective methods, such as the oxidation of substituted pyridines followed by esterification. environmentclearance.nic.ingoogle.com A patented process for producing 6-methyl-nicotinate involves the oxidation of 2-methyl-5-ethylpyridine with nitric acid in the presence of sulfuric acid at elevated temperatures ranging from 140 to 225°C. google.comgoogle.com In this process, the continuous distillation of water and nitric acid is a key step for driving the reaction to completion. google.comgoogle.com Such processes are designed for large-scale production, incorporating detailed flow charts and mass balance calculations to manage inputs and outputs efficiently. environmentclearance.nic.in

Modern industrial approaches increasingly favor the use of continuous flow reactors over traditional batch processing. This technology offers superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and often results in higher yields and purity of the final product. The synthesis of a related compound, Methyl 6-chloro-4-(isopropylamino)nicotinate, is achieved with a 77% yield by reacting a dichloronicotinate with isopropylamine (B41738) at 60°C, demonstrating a typical laboratory-scale synthesis that could be adapted for larger-scale production.

The following tables provide an overview of optimization parameters and a comparison of different synthetic scales for nicotinic acid derivatives.

Table 1: Optimization of Reaction Parameters for Nicotinate Synthesis

Parameter Conventional Method Optimized Method Rationale for Optimization
Heating Sand Bath Oil Bath Provides more uniform heating, leading to higher percent yield. unh.edu
Solvent/Medium Dowtherm A Diphenyl ether Can lower the reflux temperature and simplify the work-up procedure. unh.edu
Reaction Time Conventional Heating (hours) Microwave Irradiation Aims to reduce reaction times and make the process more time-efficient. unh.edu

| Process Type | Batch Reactor | Continuous Flow Reactor | Ensures higher yields, purity, and improved safety for industrial-scale production. |

Table 2: Comparison of Laboratory vs. Industrial Synthesis of Nicotinate Analogues

Feature Laboratory Synthesis (e.g., Methyl 6-chloro-4-(isopropylamino)nicotinate) Industrial Synthesis (e.g., Methyl-6-methylnicotinate)
Starting Materials Ethyl 4,6-dichloronicotinate, Isopropylamine. 5-Ethyl-2-Methyl Pyridine, Sulfuric Acid, Nitric Acid, Methanol. environmentclearance.nic.in
Reaction Conditions Heated at 60-70°C overnight. Heated to 158–160°C, followed by reflux for 6 hours. environmentclearance.nic.in
Scale Milligrams to grams Kilograms (e.g., 450 kg of starting pyridine to yield 500 kg product). environmentclearance.nic.in
Yield ~77%. Not explicitly stated, but mass balance suggests high conversion. environmentclearance.nic.in
Process Control Manual or semi-automated control of temperature and stirring. Fully automated process with continuous monitoring and control (e.g., flow charts). environmentclearance.nic.in

| Work-up | Extraction and column chromatography. | Distillation, neutralization, extraction, and solvent recovery. environmentclearance.nic.in |

Chemical Reactivity and Transformation Studies of Ethyl 6 Chloro 4 Methylnicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The chlorine atom at the C-6 position of ethyl 6-chloro-4-methylnicotinate makes it a prime site for nucleophilic aromatic substitution (SNAr) reactions.

Reactivity and Regioselectivity at the C-6 Position

The C-6 position of the pyridine ring is highly activated towards nucleophilic substitution. This is due to the electron-withdrawing effects of the ring nitrogen and the ester group at the C-3 position, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The chlorine atom is an effective leaving group, facilitating the substitution.

Reactions with various nucleophiles predominantly occur at this C-6 position. For instance, in related 4-chloropyridine (B1293800) systems, the mechanism involves the attack of a nucleophile on the electron-deficient ring, leading to a zwitterionic intermediate that then expels the chloride ion to yield the substituted product. stackexchange.com This regioselectivity is a common feature in the chemistry of chloropyridines, where positions ortho and para to the ring nitrogen are electronically favored for substitution. libretexts.org

Influence of Steric and Electronic Factors on Substitution Pathways

Both steric and electronic factors govern the substitution pathways of this compound.

Electronic Factors: The pyridine nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, reducing the electron density of the aromatic ring and making it more electrophilic. stackexchange.comnih.gov This effect is most pronounced at the C-2, C-4, and C-6 positions. The ethyl ester group at C-3 further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles. This electronic setup strongly favors nucleophilic attack at the C-6 position, where the chloride leaving group is located.

Steric Factors: The methyl group at the C-4 position can exert steric hindrance. libretexts.orgyoutube.com While this group is not immediately adjacent to the C-6 reaction center, it can influence the approach of bulky nucleophiles. In nucleophilic aromatic substitutions, steric hindrance can slow down the rate of reaction by impeding the nucleophile's attack on the electrophilic carbon. youtube.comrsc.org However, for many common nucleophiles, the substitution at C-6 remains efficient. The steric effect is generally less significant than the powerful electronic activation provided by the ring nitrogen.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The chlorine atom at the C-6 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are widely used to couple aryl halides with various partners.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. libretexts.org this compound can be coupled with arylboronic acids to form 6-aryl-4-methylnicotinates. These reactions are typically catalyzed by a palladium(0) complex, often generated in situ, in the presence of a base. libretexts.orgrsc.org The reactivity of aryl chlorides in Suzuki couplings can be lower than that of bromides or iodides, sometimes requiring more active catalysts or harsher conditions. libretexts.org Nickel catalysts can also be effective for coupling with chloro-substituted heteroaromatics. researchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and requires a base, often an amine. organic-chemistry.org this compound can react with various terminal alkynes under Sonogashira conditions to yield 6-alkynyl-4-methylnicotinates. These products are valuable intermediates for synthesizing more complex molecules. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to create a substituted alkene. wikipedia.orgorganic-chemistry.org It is catalyzed by palladium complexes and requires a base. wikipedia.org this compound can undergo Heck reactions with alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C-6 position. The reaction typically shows a preference for trans selectivity in the resulting alkene product. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst SystemGeneral Product
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)Ethyl 6-aryl-4-methylnicotinate
SonogashiraTerminal Alkyne (R-C≡CH)Pd complex (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et₃N)Ethyl 6-alkynyl-4-methylnicotinate
HeckAlkene (CH₂=CHR)Pd salt (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N)Ethyl 6-vinyl-4-methylnicotinate

Copper-Mediated and Other Transition Metal-Catalyzed Transformations

While palladium is dominant, other transition metals are also utilized. As mentioned, copper(I) salts are crucial co-catalysts in the Sonogashira reaction, believed to form a copper acetylide intermediate that then undergoes transmetalation with the palladium center. organic-chemistry.org Nickel-catalyzed Suzuki-Miyaura couplings have also proven effective for aryl chlorides, sometimes offering a more cost-effective alternative to palladium. researchgate.net

Transformations of the Ester Functional Group

The ethyl ester group at the C-3 position can be readily transformed into other functional groups, adding to the synthetic utility of the molecule.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (6-chloro-4-methylnicotinic acid) under either acidic or basic conditions. chemguide.co.uk Basic hydrolysis, or saponification, using an alkali hydroxide (B78521) like sodium hydroxide, is often preferred as it is an irreversible reaction that goes to completion. chemguide.co.uk Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium towards the products. chemguide.co.uk

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.comgoogleapis.com

Reduction: The ester group can be reduced to a primary alcohol, yielding (6-chloro-4-methylpyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally unreactive towards esters, but their reactivity can be enhanced by additives or by using specific solvent systems like methanol, allowing for the reduction to proceed. scholarsresearchlibrary.com More advanced methods using nickel catalysts and organosilanes have also been developed for the exhaustive reduction of esters to methyl groups. chemrxiv.org A one-step enantioselective reduction of ethyl nicotinate (B505614) to ethyl nipecotinate has been achieved using a chiral heterogeneous catalyst, highlighting advanced reduction techniques. dicp.ac.cnrsc.org

Table 2: Transformations of the Ester Group
TransformationReagentsProduct
Alkaline HydrolysisNaOH(aq), heatSodium 6-chloro-4-methylnicotinate
Acidic HydrolysisH₃O⁺ (e.g., dil. HCl), heat6-chloro-4-methylnicotinic acid
TransesterificationR'OH, Acid or Base catalystAlkyl 6-chloro-4-methylnicotinate
Reduction to Alcohol1. LiAlH₄ 2. H₂O(6-chloro-4-methylpyridin-3-yl)methanol

Amidation and Hydrolysis Reactions

The ester functionality of this compound is susceptible to nucleophilic attack, leading to amidation and hydrolysis products.

Amidation: The reaction of this compound with amines yields the corresponding nicotinamide (B372718) derivatives. For instance, treatment with an amine in a suitable solvent can displace the ethoxy group to form a new carbon-nitrogen bond. This transformation is a common strategy for introducing diverse functionalities and building more complex molecular architectures. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity of nicotinic acid esters suggests this is a feasible and expected reaction. The synthesis of related structures like 6-chloro-N-ethyl-N-methyl nicotinamide has been documented. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-methylnicotinic acid, under either acidic or basic conditions. Basic hydrolysis, often employing a base like sodium hydroxide, proceeds via saponification. google.com Acid-catalyzed hydrolysis, on the other hand, is an equilibrium-driven process. google.com The rate and extent of hydrolysis can be influenced by factors such as pH and the presence of enzymes. nih.govresearchgate.net For example, studies on ethyl nicotinate have shown that hydrolysis can be catalyzed by skin homogenates. researchgate.net The resulting carboxylic acid is a valuable intermediate for further synthetic modifications.

Table 1: Amidation and Hydrolysis Reactions
Reaction TypeReagents and ConditionsProduct
AmidationAmine, suitable solvent6-chloro-4-methylnicotinamide derivative
Hydrolysis (Basic)Sodium hydroxide, water/alcohol6-chloro-4-methylnicotinic acid
Hydrolysis (Acidic)Acid catalyst (e.g., H2SO4), water6-chloro-4-methylnicotinic acid

Reduction to Alcohol Derivatives

The ester group of this compound can be reduced to a primary alcohol, yielding (6-chloro-4-methylpyridin-3-yl)methanol. uni.lu

Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. masterorganicchemistry.comyoutube.comlibretexts.orgucalgary.ca The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and often at reduced temperatures to control the reactivity of LiAlH4. reddit.com Sodium borohydride (NaBH4) is generally not strong enough to reduce esters. libretexts.orgucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of the hydride to the primary alcohol. ucalgary.ca

Table 2: Reduction of this compound
ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF, often at low temperatures(6-chloro-4-methylpyridin-3-yl)methanol

Electrophilic Aromatic Substitution and Derivatization Strategies

However, a more common and versatile approach for derivatization involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions at the chloro-substituted position. The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura nih.govrsc.orglibretexts.orgnih.gov and Sonogashira wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org couplings, are powerful methods for forming new carbon-carbon bonds at the C-6 position.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: This coupling reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent at the C-6 position. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org

These cross-coupling strategies offer a highly modular and efficient way to synthesize a wide array of derivatives of this compound with diverse functionalities.

Table 3: Derivatization via Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic acid/esterPalladium catalyst, base6-Aryl/heteroaryl/vinyl-4-methylnicotinate
SonogashiraTerminal alkynePalladium catalyst, copper(I) co-catalyst, base6-Alkynyl-4-methylnicotinate

Cycloaddition and Annulation Reactions Involving the Pyridine Ring

The pyridine ring of this compound can potentially participate in cycloaddition and annulation reactions, although these are less common than the transformations at the substituent groups. The electron-deficient nature of the pyridine ring makes it a suitable candidate for reactions with electron-rich dienes in inverse-electron-demand Diels-Alder reactions. However, the aromaticity of the pyridine ring presents a significant energy barrier to such reactions.

Annulation reactions, which involve the formation of a new ring fused to the pyridine core, could potentially be achieved through multi-step sequences. For example, functionalization at the methyl group or the chloro position could introduce reactive handles that can then be used to construct a new ring.

Redox Chemistry of the Pyridine Scaffold

The pyridine ring itself can undergo redox reactions.

Reduction: Catalytic hydrogenation of the pyridine ring can lead to the corresponding piperidine (B6355638) derivative. This typically requires high pressures of hydrogen gas and a suitable catalyst, such as rhodium on carbon or platinum oxide. The conditions required for pyridine ring reduction are generally more forcing than those needed for the reduction of the ester group.

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can modify the reactivity of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all atoms in Ethyl 6-chloro-4-methylnicotinate can be achieved.

Proton (¹H) NMR Spectroscopy provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to other protons. For this compound, five distinct signals are predicted. The aromatic region is expected to show two singlets corresponding to the protons at the C2 and C5 positions of the pyridine (B92270) ring. The aliphatic region will contain signals for the ethyl ester and the methyl group. The ethyl group protons will appear as a quartet for the methylene (B1212753) (-CH₂-) group coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) group coupled to the methylene protons. The methyl group attached to the pyridine ring is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS (Tetramethylsilane) and are based on typical values for similar structural motifs.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H-2 (Aromatic)8.5 - 9.0Singlet (s)N/A1H
H-5 (Aromatic)7.0 - 7.5Singlet (s)N/A1H
-OCH₂CH₃ (Methylene)4.2 - 4.5Quartet (q)~7.12H
4-CH₃ (Methyl on ring)2.3 - 2.6Singlet (s)N/A3H
-OCH₂CH₃ (Methyl)1.2 - 1.5Triplet (t)~7.13H

Carbon (¹³C) NMR Spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. This compound is expected to exhibit nine distinct signals in its broadband-decoupled ¹³C NMR spectrum, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the aromaticity of the pyridine ring. The ester carbonyl carbon is characteristically found far downfield. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS.

Carbon AtomPredicted Chemical Shift (δ, ppm)Carbon Type
C=O (Ester)164 - 168Carbonyl
C-6 (C-Cl)150 - 155Aromatic
C-2148 - 152Aromatic
C-4 (C-CH₃)145 - 150Aromatic
C-3 (C-COOEt)125 - 130Aromatic
C-5122 - 126Aromatic
-OCH₂CH₃ (Methylene)60 - 65Aliphatic
4-CH₃ (Methyl on ring)18 - 25Aliphatic
-OCH₂CH₃ (Methyl)13 - 16Aliphatic

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, which is critical for confirming the substitution pattern on the pyridine ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. The primary expected correlation for this compound would be a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. youtube.com This technique would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the aromatic proton signal at ~7.0-7.5 ppm would show a cross-peak to the aromatic carbon signal at ~122-126 ppm, assigning them as C5-H5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. A potential NOESY correlation might be observed between the protons of the 4-methyl group and the aromatic proton at C5, providing further confirmation of their spatial proximity.

Table 3: Key Predicted 2D NMR Correlations for Structural Confirmation

ExperimentCorrelating ProtonsCorrelating Atom(s)Information Gained
COSY -OCH₂CH₃-OCH₂CH₃Confirms ethyl group fragment
HSQC All protonsTheir directly attached carbonsUnambiguous C-H assignment
HMBC -OCH₂CH₃C=O, C-3Connects ethyl ester to the ring at C3
HMBC 4-CH₃C-3, C-4, C-5Confirms methyl group position at C4
HMBC H-5C-3, C-4, C-6Confirms overall ring substitution
NOESY 4-CH₃H-5Confirms spatial proximity of methyl group and H5

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental composition. For this compound (C₉H₁₀ClNO₂), the calculated exact mass enables the unambiguous confirmation of its molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) caused by the presence of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two distinct peaks for the molecular ion, one at M⁺ and another at [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear diagnostic for the presence of a single chlorine atom.

Upon ionization, the molecular ion undergoes fragmentation, and the resulting pattern provides valuable structural information. chemguide.co.uklibretexts.org

Table 4: Predicted HRMS Data and Major Fragmentation Pathways

m/z (predicted)Ion FormulaDescription of Loss
201.0400 / 203.0371[C₉H₁₀³⁵ClNO₂]⁺ / [C₉H₁₀³⁷ClNO₂]⁺Molecular Ion (M⁺ / [M+2]⁺)
172.0373 / 174.0344[C₈H₇³⁵ClNO]⁺ / [C₈H₇³⁷ClNO]⁺Loss of ethylene (•C₂H₅) from ethyl group
156.0060 / 158.0031[C₇H₅³⁵ClNO]⁺ / [C₇H₅³⁷ClNO]⁺Loss of ethoxy radical (•OCH₂CH₃)
128.0111 / 130.0082[C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺Loss of ethoxycarbonyl radical (•COOCH₂CH₃)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

Table 5: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (CH₃, CH₂)
1730 - 1715C=O Stretchα,β-Unsaturated Ester
1600 - 1450C=C and C=N StretchesPyridine Ring
1300 - 1150C-O StretchEster
800 - 700C-Cl StretchAryl Chloride

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the substituted pyridine ring in this compound is expected to give rise to strong absorptions in the UV region, primarily due to π → π* transitions. The exact position of the absorption maximum (λ_max) and its intensity are influenced by the substituents on the ring. The chlorine atom, methyl group, and ethyl ester group can cause shifts in the absorption wavelength (bathochromic or hypsochromic shifts) compared to the parent ethyl nicotinate (B505614) chromophore. Analysis of the spectrum can provide insights into the extent of conjugation and the electronic properties of the molecule.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, single-crystal X-ray crystallography would provide the most definitive and unambiguous structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. The resulting data would yield exact bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the ethyl ester group relative to the plane of the pyridine ring and provide detailed information about intermolecular interactions, such as π-stacking or halogen bonding, which govern the crystal packing arrangement. While no public crystallographic data is currently available for this specific compound, this method remains the gold standard for absolute structure determination.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools in the synthesis and analysis of "this compound". These methods are pivotal for assessing the purity of the final compound and for real-time monitoring of the reaction progress, ensuring optimal yield and purity. While specific, detailed methods for "this compound" are not extensively documented in publicly available literature, the analytical approaches for structurally similar compounds, such as nicotinic acid derivatives and other substituted pyridines, provide a robust framework for its analysis.

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally sensitive compounds. For "this compound", a reversed-phase HPLC (RP-HPLC) method is the most probable approach for purity assessment. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical RP-HPLC system for the analysis of a compound like "this compound" would likely employ a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium formate or phosphate buffer to control pH) and an organic solvent like acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities with varying polarities. Detection is commonly achieved using a UV detector, as the pyridine ring system of the molecule absorbs UV light. For instance, related nicotinic acid derivatives are often detected at wavelengths around 260 nm.

The following table outlines a hypothetical, yet plausible, set of HPLC conditions for the purity analysis of "this compound", based on methods for similar compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 262 nm

| Injection Volume | 10 µL |

This method would allow for the separation of "this compound" from potential starting materials, by-products, and degradation products. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined.

For reaction monitoring, HPLC can be used to track the disappearance of starting materials and the appearance of the product over time. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, diluted, and injected into the HPLC system. This provides valuable kinetic information and helps in determining the optimal reaction time.

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. "this compound", being an ester, is expected to have sufficient volatility for GC analysis. GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column.

In a typical GC-MS analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. The column is coated with a stationary phase that separates the components of the mixture. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

A likely GC method for "this compound" would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-methylpolysiloxane. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points.

The following table outlines a potential set of GC-MS conditions for the analysis of "this compound".

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

Parameter Condition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-350 amu |

GC-MS is particularly useful for identifying impurities, even at trace levels. The mass spectrum of "this compound" would show a characteristic molecular ion peak and fragmentation pattern, which can be used for its unambiguous identification. This technique is also highly effective for monitoring the progress of a chemical reaction by analyzing the composition of the reaction mixture over time.

Computational and Theoretical Investigations of Ethyl 6 Chloro 4 Methylnicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl 6-chloro-4-methylnicotinate. These calculations would typically involve solving the time-independent Schrödinger equation for the molecule to determine its electronic structure.

Key aspects of this analysis would include:

Molecular Orbital (MO) Theory: This would involve the calculation and visualization of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution and Electrostatic Potential Maps: These calculations would reveal the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor. An electrostatic potential map would visually represent the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack.

Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and the polarity of different bonds. This information is valuable for understanding intermolecular interactions.

A hypothetical table of calculated electronic properties for this compound might look as follows, based on typical values for similar heterocyclic compounds.

Parameter Hypothetical Calculated Value Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DQuantifies the overall polarity of the molecule

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and energetics of molecules like this compound. DFT studies would focus on identifying the most stable three-dimensional arrangements of the atoms (conformers) and the energy differences between them.

The primary objectives of DFT studies would be:

Geometry Optimization: To find the lowest energy structure of the molecule by systematically adjusting the positions of the atoms until a minimum on the potential energy surface is reached. This provides the most stable conformation.

Conformational Analysis: The ethyl ester group can rotate around the C-O single bond, and the methyl group can also rotate. A systematic scan of the potential energy surface by rotating these groups would identify all possible low-energy conformers and the energy barriers between them.

Calculation of Thermodynamic Properties: DFT calculations can also be used to predict thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for different conformers, which helps in understanding their relative populations at different temperatures.

Below is a hypothetical data table illustrating the kind of results a conformational analysis might yield.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-O-C) Population at 298 K (%)
Conformer 1 (Global Minimum)0.00180°75
Conformer 21.2060°20
Conformer 32.50-60°5

Molecular Dynamics Simulations for Conformational Landscape Exploration

To explore the dynamic behavior and a broader range of conformations of this compound in different environments (e.g., in a solvent), molecular dynamics (MD) simulations would be employed. MD simulations solve Newton's equations of motion for the atoms in the molecule over time.

Insights from MD simulations would include:

Conformational Flexibility: MD simulations can reveal the flexibility of the molecule by tracking the changes in bond lengths, bond angles, and dihedral angles over time. This is particularly useful for understanding the range of shapes the molecule can adopt.

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent influences the conformational preferences and dynamics of this compound.

Time-Averaged Properties: MD simulations can provide time-averaged values for various properties, which can be compared with experimental data.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Commonly predicted spectra include:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are crucial for the interpretation of experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound.

A hypothetical comparison of experimental and calculated vibrational frequencies is shown below.

Vibrational Mode Hypothetical Experimental Frequency (cm⁻¹) Hypothetical Calculated Frequency (cm⁻¹)
C=O stretch17201725
C-Cl stretch750755
C-H stretch (methyl)29802985

Mechanistic Studies of Chemical Reactions through Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed picture of how the reaction proceeds.

Key areas of investigation would include:

Nucleophilic Substitution at the 6-position: The chlorine atom on the pyridine (B92270) ring is a potential site for nucleophilic substitution. Computational studies could model the reaction with various nucleophiles to determine the activation energies and reaction pathways.

Hydrolysis of the Ester: The mechanism of the hydrolysis of the ethyl ester group under acidic or basic conditions could be elucidated by locating the relevant transition states.

Transition State Theory: By calculating the energies of the reactants, transition states, and products, the rate constants for various reactions can be estimated using transition state theory.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivative Design

While no specific QSAR models for this compound are readily available, this methodology would be invaluable for designing new derivatives with desired properties. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their measured reactivity or biological activity.

A typical QSAR study would involve:

Data Set Generation: Synthesizing and testing a series of derivatives of this compound with variations at different positions of the molecule.

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, steric, hydrophobic) for each derivative using computational software.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, thus prioritizing synthetic efforts.

In Silico Approaches for Predicting Reaction Outcomes and Selectivity

In silico (computer-based) methods can be used to predict the likely outcomes and selectivity of reactions involving this compound. These approaches can range from expert systems based on known reaction rules to more sophisticated quantum mechanical calculations.

Applications for this compound would include:

Regioselectivity Prediction: For reactions where multiple products are possible (e.g., electrophilic aromatic substitution), computational models can predict which isomer is likely to be the major product by comparing the activation energies of the different reaction pathways.

Stereoselectivity Prediction: For reactions that can produce stereoisomers, computational methods can be used to predict the stereochemical outcome.

Reaction Condition Optimization: In silico studies can help in optimizing reaction conditions (e.g., solvent, temperature) by simulating the reaction under different parameters to find those that maximize the yield of the desired product.

Role As a Synthetic Intermediate in Complex Molecular Architecture Construction

Precursor in the Synthesis of Diversely Substituted Pyridine (B92270) Systems

The inherent reactivity of the chlorine atom at the 6-position of ethyl 6-chloro-4-methylnicotinate makes it a prime substrate for nucleophilic substitution and cross-coupling reactions, enabling the introduction of a vast range of substituents onto the pyridine ring. This reactivity is a cornerstone of its utility in generating diversely substituted pyridine systems.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these transformations, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino groups at the 6-position. For instance, in a Suzuki-Miyaura coupling, the chloro group can be efficiently replaced by a variety of boronic acids or esters, leading to the formation of 6-aryl- or 6-heteroaryl-4-methylnicotinates. These products can then serve as intermediates for more complex molecules.

Furthermore, the chloro substituent can be displaced by various nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of functional groups. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting pyridine derivatives, which is crucial for applications in medicinal chemistry and materials science.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound Analogs

Reaction TypeCoupling PartnerResulting SubstituentPotential Product Class
Suzuki-MiyauraArylboronic acidAryl6-Aryl-4-methylnicotinates
SonogashiraTerminal alkyneAlkynyl6-Alkynyl-4-methylnicotinates
Buchwald-HartwigAmineAmino6-Amino-4-methylnicotinates
StilleOrganostannaneAlkyl/Aryl6-Alkyl/Aryl-4-methylnicotinates
HeckAlkeneAlkenyl6-Alkenyl-4-methylnicotinates

Building Block for the Preparation of Fused Heterocyclic Compounds

The strategic placement of reactive sites on this compound facilitates its use as a key building block in the synthesis of fused heterocyclic compounds. These polycyclic systems are of significant interest due to their prevalence in biologically active natural products and pharmaceutical agents.

One common strategy involves the initial functionalization of the pyridine ring, followed by an intramolecular cyclization reaction. For example, the introduction of a suitable ortho-substituted aryl group at the 6-position via a Suzuki-Miyaura coupling can set the stage for a subsequent intramolecular cyclization to form tricyclic systems like carbazoles or other fused heteroaromatics.

Another approach involves the reaction of the chloro group with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the pyridine core. For instance, reaction with a hydrazine (B178648) derivative can lead to the formation of pyrazolo[3,4-b]pyridines, while reaction with a guanidine (B92328) derivative can yield imidazo[1,2-a]pyridines. The specific nature of the fused ring can be tailored by the choice of the nucleophilic partner.

A notable example from the patent literature describes the synthesis of pyrimidine-fused pyridines, highlighting the utility of chloro-substituted pyridines in constructing complex heterocyclic frameworks. While this example does not use this compound directly, the underlying synthetic principles are readily applicable. Similarly, the synthesis of a thiazeto[3,2-a]quinoline derivative from a substituted aniline (B41778) demonstrates the potential for forming fused systems through multi-step synthetic sequences starting from appropriately functionalized building blocks.

Application in Divergent Synthetic Pathways to Chemically Diverse Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an attractive scaffold for DOS due to its multiple points of diversification.

Starting from this single precursor, a multitude of derivatives can be generated by systematically varying the substituents at the 6-position through the cross-coupling and nucleophilic substitution reactions mentioned earlier. Further diversification can be achieved by modifying the ester functionality at the 3-position, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling with a library of amines. The methyl group at the 4-position can also be a site for further functionalization, although this typically requires more forcing reaction conditions.

This divergent approach allows for the rapid generation of a large library of related but structurally distinct compounds. The resulting chemical libraries can then be screened for a wide range of biological activities, accelerating the discovery of new lead compounds for drug development. The use of aminoacetophenones as versatile building blocks for accessing a wide variety of bioactive compounds, as described in the literature, provides a conceptual blueprint for how a central scaffold like this compound can be leveraged in a DOS strategy.

Strategies for the Enantioselective Synthesis of Chiral Derivatives

While direct examples of enantioselective synthesis involving this compound are not extensively reported in the current literature, established principles of asymmetric synthesis can be applied to generate chiral derivatives. The introduction of chirality is often a critical step in the development of pharmaceuticals, as different enantiomers can exhibit vastly different biological activities.

One potential strategy involves the use of chiral catalysts in the cross-coupling reactions described in section 6.1. Chiral phosphine (B1218219) ligands, for instance, can be employed in palladium-catalyzed reactions to induce enantioselectivity in the formation of atropisomeric biaryl compounds, where rotation around the newly formed carbon-carbon bond is restricted.

Another approach would be the introduction of a chiral auxiliary. The ester group could be converted to an amide using a chiral amine. This chiral auxiliary could then direct the stereochemical outcome of subsequent reactions on the pyridine ring. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Furthermore, if a prochiral center is introduced into a derivative of this compound, for example, by introducing a ketone functionality, asymmetric reduction using chiral reducing agents or enzymatic methods could be employed to generate a chiral alcohol.

Although specific research on the enantioselective functionalization of this compound is limited, the broader field of asymmetric catalysis and synthesis offers a rich toolbox of methods that could be readily adapted for this purpose.

Utility in the Construction of Advanced Organic Scaffolds for Chemical Research

The structural motifs accessible from this compound are of significant interest in various areas of chemical research, particularly in the design of novel bioactive compounds and functional materials. The substituted pyridine core is a common feature in many pharmaceuticals and agrochemicals.

In medicinal chemistry, the ability to readily synthesize a variety of derivatives of this compound allows for systematic structure-activity relationship (SAR) studies. By exploring the impact of different substituents on biological activity, researchers can optimize the properties of a lead compound to enhance its efficacy and reduce side effects. For example, the synthesis of potent enzyme inhibitors often relies on the precise positioning of functional groups on a heterocyclic scaffold, a task for which this compound is well-suited. The development of novel fluoroquinolone antibiotics, which feature complex heterocyclic cores, underscores the importance of versatile building blocks in accessing new therapeutic agents.

In the field of agrochemicals, substituted pyridines are found in numerous herbicides, insecticides, and fungicides. The synthetic flexibility offered by this compound enables the exploration of new chemical space in the search for more effective and environmentally benign crop protection agents.

Future Research Directions and Emerging Paradigms for Ethyl 6 Chloro 4 Methylnicotinate

Ethyl 6-chloro-4-methylnicotinate, a substituted pyridine (B92270) derivative, stands as a versatile chemical intermediate with significant potential for future research and development. Its unique arrangement of functional groups—a reactive chlorine atom, an electron-donating methyl group, and an ethyl ester—on a pyridine scaffold makes it a valuable building block for novel chemical entities. The exploration of this compound is poised to expand into several key areas, driven by the demand for advanced materials, more efficient chemical processes, and new molecular architectures.

Retrosynthesis Analysis

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Ethyl 6-chloro-4-methylnicotinate
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Ethyl 6-chloro-4-methylnicotinate

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